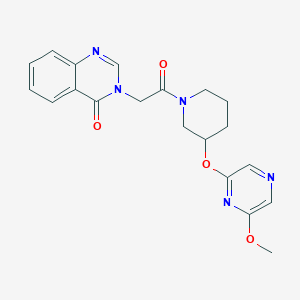
3-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a synthetic compound. This compound is known for its diverse applications in scientific research, including but not limited to chemistry, biology, medicine, and industry. Its unique structure allows it to interact with various biological targets, making it a valuable molecule for drug discovery and development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one typically involves multiple steps:
Formation of the quinazolinone core through condensation reactions involving anthranilic acid and formamide derivatives.
Introduction of the piperidine ring via nucleophilic substitution reactions.
Attachment of the methoxypyrazine moiety using etherification or related reactions.
Reaction conditions often include the use of organic solvents like dichloromethane or acetonitrile, with catalysts such as trifluoroacetic acid or palladium on carbon, depending on the specific synthetic route.
Industrial Production Methods: In an industrial setting, the synthesis of this compound might involve continuous flow chemistry to enhance efficiency and scalability. Techniques such as microwave-assisted synthesis or ultrasonication may also be employed to speed up reaction times and improve yields.
化学反应分析
Types of Reactions: 3-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly employs reagents such as sodium borohydride or lithium aluminium hydride.
Substitution: Reactions can involve halogenation, nitration, or sulfonation using reagents like chlorine, nitric acid, or sulfur trioxide.
Common Reagents and Conditions: The reactions often take place under controlled conditions:
Temperature: Ranges from room temperature to reflux.
Solvents: Organic solvents such as ethanol, acetone, or tetrahydrofuran.
Catalysts: Acid or base catalysts depending on the reaction type.
Major Products: The products formed from these reactions vary based on the specific pathway. Oxidation typically yields carboxylic acids or ketones, while reduction can lead to alcohols or amines. Substitution reactions produce derivatives with functional groups like halides, nitro groups, or sulfonates.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for modifications, making it a versatile intermediate in organic synthesis.
Biology: Biologically, it interacts with various receptors and enzymes, making it useful in the study of biochemical pathways and cellular mechanisms. Researchers use it to probe the function of specific proteins or to modulate biological activity.
Medicine: Medically, it has potential as a therapeutic agent. Its ability to bind to specific biological targets makes it a candidate for drug development, particularly in the areas of cancer research and neuropharmacology.
Industry: In the industrial sector, it is employed in the synthesis of specialty chemicals and materials. Its properties enable the production of high-performance polymers and advanced materials with specific functionalities.
作用机制
Molecular Targets and Pathways: The compound exerts its effects by binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate the target, leading to changes in biochemical pathways. For instance, it may inhibit a kinase enzyme, resulting in reduced phosphorylation of downstream targets and altered cellular responses.
相似化合物的比较
Unique Characteristics: Compared to similar compounds, 3-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one stands out due to its methoxypyrazine moiety. This functional group enhances its ability to interact with specific biological targets, increasing its potency and selectivity.
Similar Compounds:3-(2-(3-((4-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
3-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-hydroxyethyl)quinazolin-4(3H)-one
These compounds share a similar core structure but differ in the functional groups attached, affecting their reactivity and biological activity.
Hope this satisfies your curiosity!
属性
IUPAC Name |
3-[2-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c1-28-17-9-21-10-18(23-17)29-14-5-4-8-24(11-14)19(26)12-25-13-22-16-7-3-2-6-15(16)20(25)27/h2-3,6-7,9-10,13-14H,4-5,8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWZDMZHFRDUEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]cyclobutanecarboxamide](/img/structure/B2508795.png)
![N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2508799.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-bromobenzenesulfonamide](/img/structure/B2508801.png)
![N-(4-bromophenyl)-2-({1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2508805.png)
![1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one](/img/structure/B2508806.png)
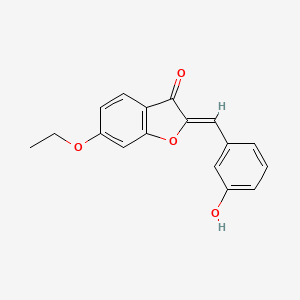
![(S)-2-Methyl-N-[(1S)-2,2,2-trifluoro-1-[(2S)-1-oxo 2,3-dihydro-1H-inden-2-yl]ethyl]propane-2-sulfinamide](/img/structure/B2508810.png)
![N-[3-(dimethylamino)propyl]-N'-(2,3-dimethylphenyl)oxamide](/img/structure/B2508811.png)
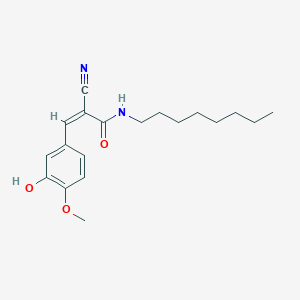
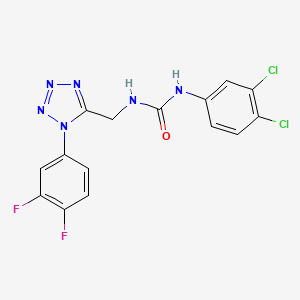
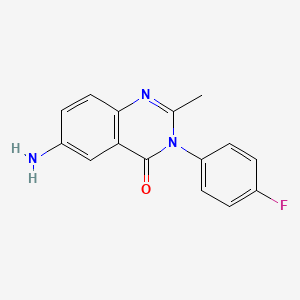

![1-(4-Chlorophenyl)-3-{[(4-fluorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2508817.png)

